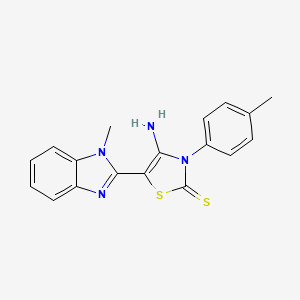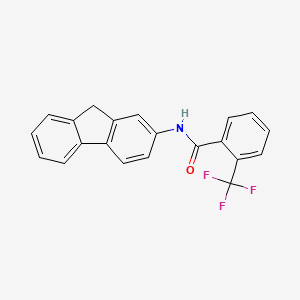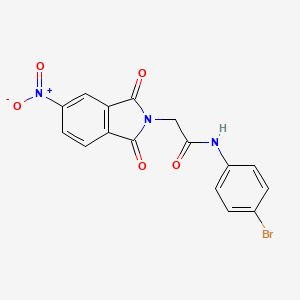![molecular formula C19H17BrN2O6S B3531507 Dimethyl 5-({[(5-bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate](/img/structure/B3531507.png)
Dimethyl 5-({[(5-bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate
Vue d'ensemble
Description
Dimethyl 5-({[(5-bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzene ring substituted with a bromo group, a methoxy group, and a carbamothioyl group, making it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-({[(5-bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5-({[(5-bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Dimethyl 5-({[(5-bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl 5-({[(5-bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 5-({[(5-chloro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate
- Dimethyl 5-({[(5-fluoro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate
Uniqueness
Dimethyl 5-({[(5-bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate is unique due to the presence of the bromo group, which can significantly influence its reactivity and interaction with biological targets compared to its chloro or fluoro analogs. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Propriétés
IUPAC Name |
dimethyl 5-[(5-bromo-2-methoxybenzoyl)carbamothioylamino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O6S/c1-26-15-5-4-12(20)9-14(15)16(23)22-19(29)21-13-7-10(17(24)27-2)6-11(8-13)18(25)28-3/h4-9H,1-3H3,(H2,21,22,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVSMXPOKBDAFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-methyl-N-{[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B3531424.png)
![2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B3531429.png)

![methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)-4,5-dimethoxybenzoate](/img/structure/B3531448.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclooctylacetamide](/img/structure/B3531455.png)
![N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3531465.png)
![N~1~-(4-bromo-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3531466.png)
![ethyl (4-{[2-chloro-5-(methylthio)benzoyl]amino}phenyl)acetate](/img/structure/B3531476.png)


![N-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-chloro-N-methylbenzenesulfonamide](/img/structure/B3531483.png)
![N-(4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3531489.png)
![2-{2-[(2-methylphenyl)amino]-2-oxoethoxy}-N-2-quinolinylbenzamide](/img/structure/B3531503.png)
![methyl 2-[(4-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B3531520.png)
